molecular formula C11H9F3O3 B1457276 3-Methoxy-5-(trifluoromethyl)cinnamic acid CAS No. 1092460-71-3

3-Methoxy-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1457276
CAS No.: 1092460-71-3
M. Wt: 246.18 g/mol
InChI Key: PHVYEXUYVALSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O3. It is a derivative of cinnamic acid, characterized by the presence of methoxy and trifluoromethyl groups on the aromatic ring.

Biochemical Analysis

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)cinnamic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrophobic guest molecules and polymers forming the micelle core . These interactions are primarily hydrophobic in nature, allowing the compound to modulate the behavior of these biomolecules in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to alter gene expression is also significant, as it can lead to changes in the production of proteins and other biomolecules essential for cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence the levels of various metabolites within cells, thereby affecting overall metabolic flux . The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity within these subcellular locations can influence various biochemical processes, including enzyme activity, gene expression, and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 3-Methoxy-5-(trifluoromethyl)cinnamic acid involves the Heck reaction, which utilizes 3-methoxy-5-(trifluoromethyl)bromobenzene and acrylic acid as starting materials. The reaction is typically carried out under palladium-catalyzed conditions, often in the presence of a base such as triethylamine, and requires heating to facilitate the coupling reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-(trifluoromethyl)cinnamic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-methoxy-5-(trifluoromethyl)phenylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-5-(trifluoromethyl)cinnamic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-[3-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYEXUYVALSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199342
Record name 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-71-3
Record name 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
3-Methoxy-5-(trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxy-5-(trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxy-5-(trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxy-5-(trifluoromethyl)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.